molecular formula C15H11NO2 B178165 Benzyl 4-cyanobenzoate CAS No. 18693-97-5

Benzyl 4-cyanobenzoate

Cat. No.: B178165
CAS No.: 18693-97-5
M. Wt: 237.25 g/mol
InChI Key: GIDNRRAOOBZPAB-UHFFFAOYSA-N
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Description

Benzyl 4-cyanobenzoate is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoic acid, where the benzyl group is attached to the 4-position of the benzoate ring, and a cyano group is attached to the same ring

Scientific Research Applications

Benzyl 4-cyanobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of liquid crystals and other advanced materials.

    Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

Safety and Hazards

The safety data sheet for Benzyl 4-cyanobenzoate indicates that it should be kept in a dry, cool, and well-ventilated place . It also suggests avoiding contact with skin and eyes, and not to breathe dust or ingest the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-cyanobenzoate can be synthesized through the esterification of 4-cyanobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and benzyl alcohol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of the cyano group.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Hydrolysis: 4-cyanobenzoic acid and benzyl alcohol.

    Reduction: Benzyl 4-aminobenzoate.

    Substitution: Various substituted benzyl 4-cyanobenzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl 4-cyanobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the cyano group may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a benzyl group.

    Ethyl 4-cyanobenzoate: Similar structure but with an ethyl ester group instead of a benzyl group.

    4-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an ester group.

Uniqueness: Benzyl 4-cyanobenzoate is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical reactivity and biological activity. The benzyl group provides increased lipophilicity, while the cyano group offers a site for further chemical modifications. This combination makes this compound a versatile compound in various applications.

Properties

IUPAC Name

benzyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDNRRAOOBZPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342508
Record name Benzyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18693-97-5
Record name Benzyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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